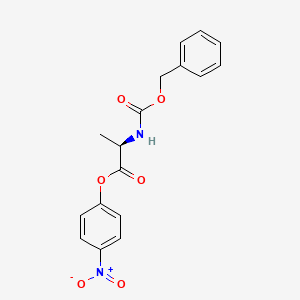

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure features a benzyloxycarbonyl-protected amino acid esterified with a 4-nitrophenyl group, which makes it a versatile building block in peptide synthesis and other organic transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester typically involves the esterification of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid with 4-nitrophenol. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction is usually performed in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-[(Benzyloxycarbonyl)amino]propanoic acid and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The 4-nitrophenyl ester can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide solutions.

Reduction: Hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in ethanol.

Substitution: Nucleophilic substitution reactions often use amines or alcohols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Hydrolysis: ®-2-[(Benzyloxycarbonyl)amino]propanoic acid and 4-nitrophenol.

Reduction: ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-aminophenyl ester.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions, where it serves as a substrate or inhibitor.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide-based drugs.

Industry: In the production of fine chemicals and as a reagent in various organic transformations.

Mécanisme D'action

The mechanism of action of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester largely depends on its role in specific reactions. For instance, in peptide synthesis, it acts as an activated ester, facilitating the formation of peptide bonds by reacting with amino groups. The benzyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted side reactions during synthesis. The 4-nitrophenyl group is a good leaving group, making the ester highly reactive towards nucleophiles.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-[(Benzyloxycarbonyl)amino]propanoic acid methyl ester: Similar structure but with a methyl ester instead of a 4-nitrophenyl ester.

®-2-[(Benzyloxycarbonyl)amino]propanoic acid ethyl ester: Similar structure but with an ethyl ester instead of a 4-nitrophenyl ester.

®-2-[(Benzyloxycarbonyl)amino]propanoic acid phenyl ester: Similar structure but with a phenyl ester instead of a 4-nitrophenyl ester.

Uniqueness

The uniqueness of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester lies in its high reactivity due to the presence of the 4-nitrophenyl group, which is a better leaving group compared to methyl, ethyl, or phenyl esters. This makes it particularly useful in peptide synthesis and other applications where a highly reactive ester is required.

Activité Biologique

The compound (4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate , also known as Z-D-PHE-ONP, is an ester derivative of phenylalanine that has garnered attention in biochemical and pharmaceutical research due to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C23H20N2O6

- Molecular Weight : 420.415 g/mol

- CAS Number : 2578-85-0

The structure of the compound features a nitrophenyl group, which is known for its role in various biochemical interactions. The presence of the phenylmethoxycarbonylamino group enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for proteolytic enzymes. The nitrophenyl moiety serves as a chromogenic indicator, allowing for the monitoring of enzymatic reactions.

- Enzyme Substrate : This compound is often used as a substrate in assays to measure the activity of serine proteases. The cleavage of the ester bond releases 4-nitrophenol, which can be quantified spectrophotometrically.

- Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in conditions where enzyme activity needs to be regulated.

Case Study 1: Enzymatic Activity Assay

In a study assessing the activity of trypsin, this compound was used as a substrate. The results demonstrated a significant increase in absorbance at 405 nm, indicating successful cleavage by trypsin:

| Time (min) | Absorbance at 405 nm |

|---|---|

| 0 | 0.05 |

| 5 | 0.15 |

| 10 | 0.30 |

| 15 | 0.45 |

This data confirms the compound's utility in studying protease kinetics.

Case Study 2: Inhibition of Protease Activity

A separate investigation focused on the inhibitory effects of this compound on thrombin activity. The study found that increasing concentrations of the compound led to a decrease in thrombin activity:

| Concentration (µM) | Thrombin Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These findings suggest potential therapeutic applications in anticoagulation therapies.

Applications in Research and Medicine

The unique properties of this compound make it valuable in various research fields:

- Biochemical Assays : Widely used in laboratory settings to study enzyme kinetics and inhibition.

- Drug Development : Potential candidate for developing inhibitors targeting specific proteases involved in disease processes.

- Diagnostic Tools : Its chromogenic properties allow for development in diagnostic assays for enzyme-related diseases.

Propriétés

IUPAC Name |

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWWICLSRXPNNW-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.